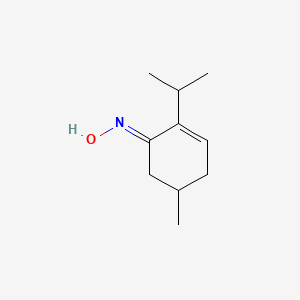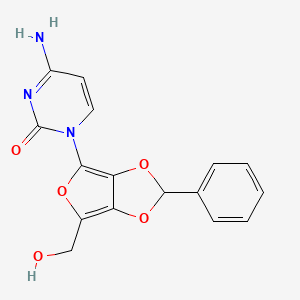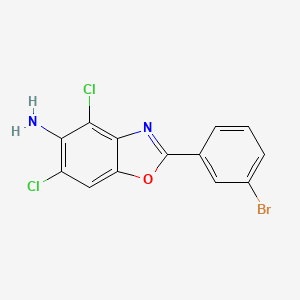
2-(3-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Another method involves the Friedel-Crafts acylation followed by cyclization. This method uses reagents such as phosphorus trichloride and oxalyl chloride in the presence of aluminum chloride to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (bromine and chlorine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization: The formation of the benzoxazole ring involves cyclization reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Aluminum Chloride: Used in Friedel-Crafts acylation reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while Friedel-Crafts acylation can lead to the formation of ketones or other acylated products.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including anticancer activity.
Industry: Used in the development of materials with specific properties, such as electroluminescent devices.
Wirkmechanismus
The mechanism of action of 2-(3-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid: Another compound with a bromophenyl group, known for its kinase inhibitory properties.
2-(3-Bromophenyl)imidazo[2,1-b]oxazole: A compound with similar structural features, used in pharmaceutical research.
Uniqueness
2-(3-Bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine is unique due to the combination of bromine, chlorine, and amine functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C13H7BrCl2N2O |
|---|---|
Molekulargewicht |
358.0 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-4,6-dichloro-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7BrCl2N2O/c14-7-3-1-2-6(4-7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2 |
InChI-Schlüssel |
SBYMAWJOLJCEJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)
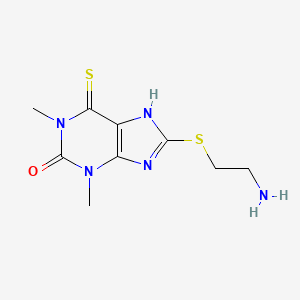



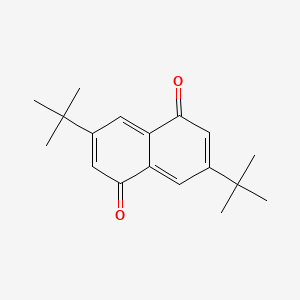
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
![Hydrazinecarbothioamide,2-[(2,5-dioxo-4-propyl-4-imidazolidinyl)methylene]-](/img/structure/B13796460.png)
